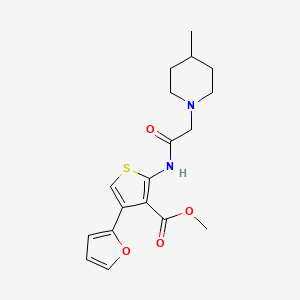
4-Fluoro-3-(2-methoxy-phenylsulfamoyl)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylboronic acid or benzeneboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white powder and is commonly used in organic synthesis .
Synthesis Analysis
One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The boron atom in phenylboronic acid is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis
Phenylboronic acid is used for Suzuki-Miyaura cross-coupling reactions . It is also used in Pd-catalyzed direct arylation , palladium-catalyzed stereoselective Heck-type reaction , and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .Physical and Chemical Properties Analysis
Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . It has a melting point of 216 °C (421 °F; 489 K) .Applications De Recherche Scientifique
Fluorescent Probes Development
Fluorinated compounds, including derivatives similar to 4-Fluoro-3-(2-methoxy-phenylsulfamoyl)-benzoic acid, have been utilized in the creation of fluorescent probes. These probes are crucial for sensing specific ions and pH changes in biological and chemical systems. For example, benzoxazole and benzothiazole analogues prepared from fluorophenyl benzazoles have shown significant potential as fluorescent probes for sensing magnesium and zinc cations, as well as for detecting changes in pH levels, particularly around the neutral pH range, due to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Organic Synthesis Methodologies
Research into the directed lithiation of unprotected benzoic acids, including those with fluorine substitutions, has led to advances in organic synthesis. These methodologies facilitate the ortho-substitution of various electrophiles into benzoic acid derivatives, which is a crucial step in the synthesis of complex organic molecules. The capacity of the carboxylic acid group to direct metallation has been demonstrated to be of intermediate capacity, with fluorine and chloro substituents showing complementary directing effects (Bennetau et al., 1995).
Liquid Crystal Research
The study of hydrogen-bonded benzoic acid dimers, including those with fluorine substitutions, contributes to our understanding of liquid crystal behavior. Research on various benzoic acid derivatives has provided insights into the thermal stability of hydrogen-bonded dimers and their influence on mesophase formation, crucial for developing new liquid crystal materials. The introduction of lateral fluorine atoms has been observed to lower the thermal stability of such dimers, impacting the formation of mesophases in liquid crystals (Wei et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO5S/c1-21-12-5-3-2-4-11(12)16-22(19,20)13-8-9(14(17)18)6-7-10(13)15/h2-8,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZXWGKLDYCGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide](/img/structure/B2658920.png)


![1-ethyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2658925.png)

![N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine](/img/structure/B2658931.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2658938.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2658941.png)
